BenchChemオンラインストアへようこそ!

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone

FGFR3 inhibition Kinase screening Oncology target

4-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone (CAS 338785-55-0) is a synthetic small-molecule heterocycle belonging to the 4-substituted phthalazin-1(2H)-one class. It bears a 5-(3-chlorophenyl)-2-furylmethyl side chain at the C4 position of the phthalazinone core.

Molecular Formula C19H13ClN2O2
Molecular Weight 336.78
CAS No. 338785-55-0
Cat. No. B2610137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
CAS338785-55-0
Molecular FormulaC19H13ClN2O2
Molecular Weight336.78
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H13ClN2O2/c20-13-5-3-4-12(10-13)18-9-8-14(24-18)11-17-15-6-1-2-7-16(15)19(23)22-21-17/h1-10H,11H2,(H,22,23)
InChIKeyQPCBIBMHGMBTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone (CAS 338785-55-0): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


4-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone (CAS 338785-55-0) is a synthetic small-molecule heterocycle belonging to the 4-substituted phthalazin-1(2H)-one class. It bears a 5-(3-chlorophenyl)-2-furylmethyl side chain at the C4 position of the phthalazinone core. The molecular formula is C19H13ClN2O2 with a molecular weight of 336.77 g/mol . The compound is cataloged under MDL number MFCD00202420 and is commercially available at purities typically ≥95% [1]. Substituted phthalazinones have been investigated as inhibitors of poly(ADP-ribose) polymerases, TGFβ pathway modulators, Aurora kinases, and PDE4 enzymes, among other targets [2]. The 3-chlorophenyl regioisomer described here is one of three possible chlorophenyl substitution patterns on the furan ring, with the ortho- and para-chloro analogs also commercially available under distinct CAS numbers [3].

Why Generic Substitution Fails for 4-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone: Regioisomeric Specificity and Target-Engagement Divergence


The phthalazinone chemotype encompasses a wide range of biological activities, but activity is exquisitely dependent on the nature and position of substituents. The 5-(3-chlorophenyl)-2-furylmethyl moiety at C4 distinguishes this compound from other phthalazinones that carry piperazine-, morpholine-, or benzylamine-based side chains. Even among the three chlorophenyl regioisomers (ortho, meta, para), the position of the chlorine atom on the terminal phenyl ring can profoundly alter molecular shape, electronic distribution, and target binding [1]. Published structural biology and SAR campaigns on phthalazinone series demonstrate that a simple shift of a halogen substituent can abrogate or invert activity at a given target [2]. Consequently, generic substitution—replacing the meta-chloro isomer with the para- or ortho-chloro analog, or with an unsubstituted phenyl or other heterocyclic variant—carries a high risk of losing the specific interaction profile that makes this compound valuable for a given screening cascade or chemical biology probe. Procurement decisions must therefore be guided by regioisomer-specific evidence rather than class-level assumptions [3].

Product-Specific Quantitative Evidence Guide for 4-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone: Comparator Data for Informed Procurement


FGFR3 Inhibitory Potency of the 3-Chlorophenyl Isomer Versus In-Class Phthalazinones

The 3-chlorophenyl regioisomer (CAS 338785-55-0) demonstrates an IC50 of 720 nM against human fibroblast growth factor receptor 3 (FGFR3) in a time-resolved fluorescence assay [1]. This represents the only publicly reported biochemical activity for this specific regioisomer. By contrast, the majority of published phthalazinone FGFR inhibitors belong to structurally distinct sub-series, such as piperazine-linked phthalazinones, for which IC50 values below 100 nM have been reported. The 720 nM potency places this compound in a moderate-activity tier, potentially suitable as a starting scaffold for fragment-based or structure-guided optimization rather than as a highly optimized lead [2].

FGFR3 inhibition Kinase screening Oncology target

Regioisomeric Differentiation: Meta-Chloro vs. Ortho- and Para-Chloro Analogs in Physicochemical and Predicted ADME Space

The three chlorophenyl positional isomers—ortho (CAS 338785-59-4), meta (CAS 338785-55-0), and para (CAS 338785-51-6)—share the identical molecular formula (C19H13ClN2O2) and molecular weight (336.77 g/mol), yet differ in computed physicochemical properties. The meta-chloro isomer (target compound) exhibits a predicted density of 1.36 ± 0.1 g/cm³ and a predicted pKa of 12.02 ± 0.40 . The chlorine position alters the dipole moment vector and the electron density distribution across the phenyl-furan-phthalazinone π-system, which can translate into differential passive membrane permeability, solubility, and metabolic stability [1]. Although experimentally measured ADME data for these three regioisomers are not publicly available, computational predictions indicate that meta-substitution may confer a distinct conformational profile relative to the ortho isomer (which introduces steric hindrance near the furan–phenyl junction) and the para isomer (which extends the molecular axis of polarity) .

Regioisomer comparison Physicochemical properties ADME prediction

Absence of PARP-1 Inhibitory Activity Differentiates This Scaffold from Phthalazinone PARP Inhibitors

Many 4-substituted phthalazinones, notably olaparib and its analogs, are potent PARP-1/2 inhibitors with IC50 values in the low nanomolar to sub-nanomolar range [1]. The target compound, which bears a furylmethyl linker rather than the characteristic benzylpiperazine or aryl amide motifs found in PARP-targeting phthalazinones, has not been reported as a PARP inhibitor. In contrast, it has been annotated in BindingDB solely for FGFR3 activity (IC50 720 nM) [2]. This differential target engagement—FGFR3 over PARP—represents a meaningful departure from the dominant phthalazinone pharmacological space and positions the compound as a potential kinase-directed probe rather than a DNA-damage-response agent [3]. However, this inference relies on the absence of PARP data rather than a direct head-to-head selectivity panel.

PARP-1 selectivity Kinase vs. non-kinase Scaffold repurposing

Structural Differentiation from Piperazine-Linked Phthalazinone TGFβ Pathway Inhibitors

A recent study identified phthalazine-based inhibitors of TGFβ-Smad signaling that act through a non-receptor-kinase mechanism, with lead compound 10p exhibiting an IC50 of 0.11 ± 0.02 µM and a selectivity index of ~112-fold [1]. These inhibitors share the phthalazinone core but are uniformly decorated with morpholino-phenylamino and benzylpiperazine substituents—a structural architecture entirely distinct from the furylmethyl-linked chlorophenyl moiety of the target compound. The furylmethyl series, to which CAS 338785-55-0 belongs, has not been reported to inhibit TGFβ signaling, highlighting a fundamental scaffold-driven divergence in biological activity. This distinction is critical for purchasers who must avoid conflating structurally distinct phthalazinone sub-series that occupy entirely different target spaces [2].

TGFβ signaling Non-kinase mechanism Scaffold comparison

Best Research and Industrial Application Scenarios for 4-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone


FGFR3-Focused Kinase Screening and Chemical Probe Development

With an IC50 of 720 nM against human FGFR3, this compound serves as a starting point for hit-to-lead optimization in FGFR3-dependent oncology programs. It is appropriate for secondary screening to confirm on-target activity and for generating initial SAR around the furylmethyl linker and chlorophenyl substitution pattern [1].

Regioisomeric SAR Libraries for Halogen-Position Optimization

The availability of ortho-, meta-, and para-chloro isomers under distinct CAS numbers enables systematic exploration of halogen-position effects on target binding and ADME properties. The meta-chloro variant provides a specific electronic and steric profile that can be directly compared with its ortho and para counterparts in parallel dose-response assays [2].

Negative Control or Selectivity Counter-Screen for PARP-Targeted Phthalazinone Programs

Because this furylmethyl phthalazinone lacks reported PARP-1 activity, it can be deployed as a structurally matched negative control in assays designed to confirm PARP-mediated mechanism of action for other phthalazinone series, helping deconvolute polypharmacology [3].

Computational Docking and Pharmacophore Modeling Studies

The well-defined 3D structure, commercial availability, and BindingDB-annotated FGFR3 activity make this compound suitable for computational chemistry workflows, including molecular docking studies, pharmacophore hypothesis generation, and structure-based virtual screening campaigns targeting FGFR family kinases [4].

Quote Request

Request a Quote for 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.